molecular formula C12H17NO B2864067 2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2145705-11-7

2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No.: B2864067
CAS No.: 2145705-11-7
M. Wt: 191.274
InChI Key: QBSKZMSGKOVLCQ-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and an amino group attached to a 3,5-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol typically involves the reaction of 3,5-dimethylaniline with cyclobutanone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the amino group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various electrophiles can be used in substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,5-Dimethylphenyl)amino]cyclopentan-1-ol: Similar structure with a cyclopentane ring instead of cyclobutane.

    2-[(3,5-Dimethylphenyl)amino]cyclohexan-1-ol: Contains a cyclohexane ring.

    2-[(3,5-Dimethylphenyl)amino]cyclopropan-1-ol: Features a cyclopropane ring.

Uniqueness

2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(3,5-dimethylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-5-9(2)7-10(6-8)13-11-3-4-12(11)14/h5-7,11-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSKZMSGKOVLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2CCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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